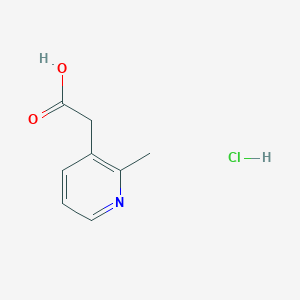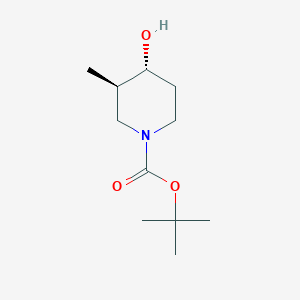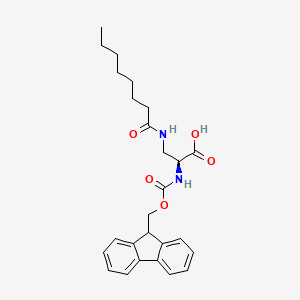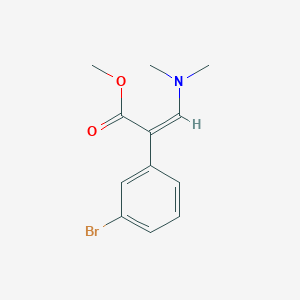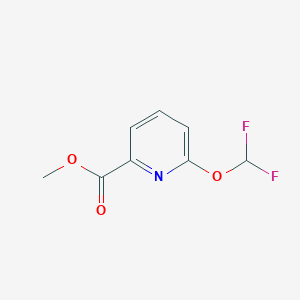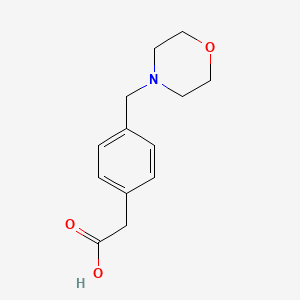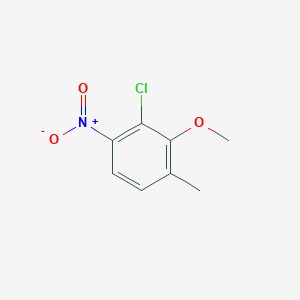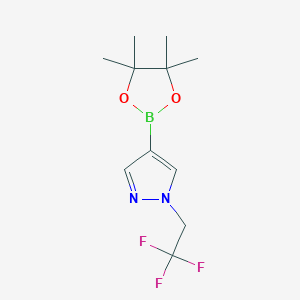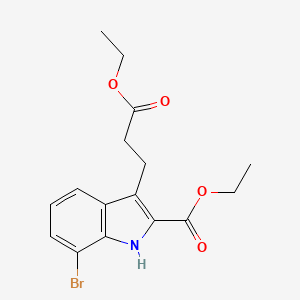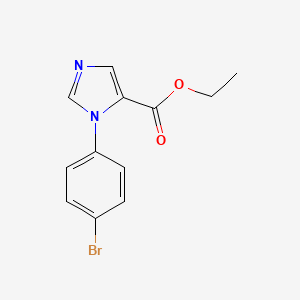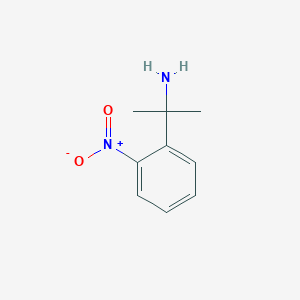![molecular formula C10H21Cl2N3 B1429933 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1384430-12-9](/img/structure/B1429933.png)
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride
Übersicht
Beschreibung
“8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3 and a molecular weight of 254.2 g/mol . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” are complex and involve several steps . These steps include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride” include a molecular weight of 254.2 g/mol . Other specific properties like boiling point, melting point, etc., are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The 8-azabicyclo[3.2.1]octane scaffold, which forms the core of 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride, is central to the family of tropane alkaloids known for their biological activities. Research has focused on stereoselective construction methods for this structure (S. Rodríguez et al., 2021).
- Studies involving the synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their structural and conformational analysis have been conducted. These investigations contribute to the understanding of the compound's physical and chemical properties (M. Izquierdo et al., 1991).
Pharmacological Applications
- Research into 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has revealed insights into their binding and uptake inhibition at various transporters like the dopamine, serotonin, and norepinephrine transporters. This has implications for their potential use in pharmacology (S. Cararas et al., 2011).
Antibacterial Properties
- Certain quinolone antibacterial agents have been synthesized using structures similar to 8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride, demonstrating potential antibacterial activity against a range of Gram-negative and Gram-positive organisms (J. Kiely et al., 1991).
Chemical Synthesis and Reactivity
- Lewis acid catalyzed [3+4]-annulation reactions have been developed, utilizing donor-acceptor cyclopropanes and anthranils, leading to the synthesis of 8-oxa-1-azabicyclo[3.2.1]octanes with excellent diastereoselectivity. This highlights the compound's utility in chemical synthesis (Zhe‐Hao Wang et al., 2017).
Potential in Drug Development
- The compound's structure has been employed in the synthesis of analogues for various bioactive molecules, including those with potential antitumor and glycosidase inhibitor activities (D. A. Khlevin et al., 2012).
Eigenschaften
IUPAC Name |
(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c11-12-7-5-9-3-4-10(6-7)13(9)8-1-2-8;;/h7-10,12H,1-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYAVIOELJOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



